2-(4-Methoxybenzyl)morpholine

Physicochemical Properties Drug-likeness Membrane Permeability

2-(4-Methoxybenzyl)morpholine (CAS 1368812-30-9) is a substituted morpholine derivative characterized by a 4-methoxybenzyl group at the 2-position of the morpholine ring. Computed physicochemical properties include a molecular weight of 207.27 g/mol, an XLogP3 value of 1.4, and a topological polar surface area (TPSA) of 30.5 Ų.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B15056666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyl)morpholine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2CNCCO2
InChIInChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)8-12-9-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3
InChIKeyOFXHUYLLJDWILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzyl)morpholine: Physicochemical and Synthetic Profile for Informed Procurement


2-(4-Methoxybenzyl)morpholine (CAS 1368812-30-9) is a substituted morpholine derivative characterized by a 4-methoxybenzyl group at the 2-position of the morpholine ring [1]. Computed physicochemical properties include a molecular weight of 207.27 g/mol, an XLogP3 value of 1.4, and a topological polar surface area (TPSA) of 30.5 Ų [1]. The compound is commercially available as a research chemical with a standard purity specification of 97%, accompanied by analytical characterization (e.g., NMR, HPLC, GC) . Its structural features position it as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of central nervous system (CNS)-targeting agents and as a potential building block for targeted protein degradation (PROTAC) strategies [2].

Why 2-(4-Methoxybenzyl)morpholine Cannot Be Interchanged with Common Benzylmorpholine Analogs


Direct substitution of 2-(4-methoxybenzyl)morpholine with other benzyl-substituted morpholines, such as the parent 2-benzylmorpholine or 4-substituted regioisomers, is not reliably predictive due to quantifiable differences in key physicochemical and structural descriptors [1][2]. Even within the same structural class, the presence of the 4-methoxy group introduces distinct electronic and steric effects that alter hydrogen-bonding capacity, polar surface area, and, consequently, membrane permeability and target engagement profiles [1]. Furthermore, literature precedent demonstrates that the substitution pattern on the morpholine ring (C2 vs. N4) profoundly influences biological activity, as exemplified by the differential receptor binding profiles observed in 5-HT2C agonist series and CYP enzyme inhibition studies [3][4]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of 2-(4-Methoxybenzyl)morpholine Against Structural Analogs


Elevated Topological Polar Surface Area (TPSA) Relative to 2-Benzylmorpholine

2-(4-Methoxybenzyl)morpholine exhibits a significantly higher topological polar surface area (TPSA) compared to the parent 2-benzylmorpholine, a direct result of the methoxy substituent's contribution to hydrogen bond acceptor capacity [1][2]. This quantitative difference is a primary driver of altered molecular recognition and pharmacokinetic behavior.

Physicochemical Properties Drug-likeness Membrane Permeability

Increased Hydrogen Bond Acceptor Count Versus 2-Benzylmorpholine

The presence of the 4-methoxybenzyl group in the target compound increases the number of hydrogen bond acceptors (HBA) from 2 to 3 compared to 2-benzylmorpholine, while maintaining the same number of hydrogen bond donors (HBD) [1][2]. This alteration in the HBA/HBD ratio modifies the compound's capacity for specific intermolecular interactions.

Molecular Recognition Solubility Ligand Efficiency

Commercial Availability with 97% Purity and Full Analytical Characterization

Leading chemical suppliers offer 2-(4-Methoxybenzyl)morpholine at a standardized purity of 97%, accompanied by batch-specific analytical data including NMR, HPLC, and GC reports . This level of analytical rigor is not universally available for all in-class analogs, where purity specifications may be lower or analytical documentation incomplete.

Analytical Chemistry Reproducibility Quality Control

Structural Precedent for CNS-Targeting and PROTAC Applications

Literature and patent analysis reveal that the 2-(4-methoxybenzyl)morpholine scaffold is a privileged intermediate in the synthesis of CNS-active agents, particularly as a component in 5-HT2C receptor agonist development [1][2]. Furthermore, the morpholine core is a validated linker motif in PROTAC (Proteolysis Targeting Chimera) design, with multiple examples demonstrating its utility in achieving potent and selective protein degradation [3].

Medicinal Chemistry PROTAC CNS Drug Discovery

Validated Application Scenarios for 2-(4-Methoxybenzyl)morpholine Based on Quantitative Evidence


Optimization of CNS Drug Candidates Requiring Balanced Permeability

The elevated TPSA of 30.5 Ų and specific hydrogen-bonding profile of 2-(4-methoxybenzyl)morpholine, compared to 2-benzylmorpholine, make it a preferred intermediate for medicinal chemists seeking to modulate blood-brain barrier (BBB) penetration [1][2]. Projects targeting CNS receptors where a degree of polarity is desired to limit peripheral exposure or enhance target engagement can leverage these properties to fine-tune ADME profiles early in the design cycle.

Synthesis of 5-HT2C Receptor Agonists for Metabolic Disorders

Given its explicit inclusion in patent literature covering 5-HT2C receptor agonists for the treatment of obesity and related metabolic disorders, 2-(4-methoxybenzyl)morpholine is a critical building block for research groups investigating serotonergic pathways [3]. Procurement of this specific intermediate enables the direct synthesis of known active chemotypes, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic candidates.

Construction of PROTACs and Targeted Protein Degraders

The morpholine core, including the 2-(4-methoxybenzyl) substitution pattern, is a validated linker in the design of PROTACs, with reported EC50 values in the low nanomolar range for HDAC6 degradation [4]. Researchers focused on expanding the E3 ligase ligand toolkit or optimizing linker geometry for specific ternary complex formation can utilize this compound as a rigid, synthetically accessible building block to enhance the drug-like properties of their degrader molecules.

High-Fidelity Analytical and Biological Assay Development

The commercial availability of 2-(4-methoxybenzyl)morpholine at 97% purity with comprehensive analytical documentation (NMR, HPLC, GC) ensures that experimental results are reproducible and free from significant impurity artifacts . This makes the compound well-suited for use as a standard in quantitative assays, as a substrate in enzymatic studies, or as a starting material in high-precision synthetic transformations where batch-to-batch consistency is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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